molecular formula C38H50N6O8 B049758 酰基去甲酰肽类抗生素 A 54556A CAS No. 95398-45-1

酰基去甲酰肽类抗生素 A 54556A

货号 B049758
CAS 编号: 95398-45-1
分子量: 718.8 g/mol
InChI 键: ZGRSXMWWGUOTAO-VIEJTCJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antibiotic A 54556A belongs to the family of acyldepsipeptide (ADEP) antibiotics isolated from Streptomyces hawaiiensis. These compounds are known for their unique mechanism of antibacterial action, which involves the activation of caseinolytic protease (ClpP), leading to unregulated protease activity and cell death in bacteria (Goodreid et al., 2014).

Synthesis Analysis

The first total synthesis of all six known A54556 acyldepsipeptide antibiotics is reported with a focus on assembling the 16-membered depsipeptide core via a pentafluorophenyl ester-based macrolactamization strategy. This approach avoids the formation of undesired ring-opened depsipeptide side products, which are common when acid-labile protecting groups are used. The synthesis showcases the importance of neutral conditions and mild hydrogenolysis for deprotecting the late-stage amine groups, resulting in excellent yields of the final products (Goodreid et al., 2014).

Molecular Structure Analysis

The molecular structure of A54556A and its analogues has been thoroughly analyzed through NMR spectroscopy, revealing detailed structural information that aids in the understanding of its mechanism of action. An X-ray crystallographic analysis of an ADEP analogue provided further insights into the conformational similarities with cocrystal structures of ADEPs bound to ClpP protease, reinforcing the unique interaction between these antibiotics and their target (Goodreid et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of A54556A, particularly its free amine groups, plays a significant role in its synthesis and bioactivity. These groups are more reactive toward late-stage amide bond formation compared to their corresponding ammonium salts, which is crucial for achieving high yields of the final antibiotic compounds. The unique chemical structure of A54556A, featuring a 16-membered depsipeptide core, contributes to its mechanism of action by activating ClpP protease (Goodreid et al., 2014).

Physical Properties Analysis

While specific physical properties of A54556A such as solubility, melting point, and crystalline structure are not detailed in the provided research, the synthesis and structural elucidation studies imply that these properties are closely tied to its complex molecular architecture. The cyclic nature and specific amino acid sequence contribute to the stability and bioactivity of the compound.

Chemical Properties Analysis

A54556A's chemical properties, including its reactivity, stability, and interactions with bacterial proteins, are central to its antibacterial efficacy. Its ability to specifically activate ClpP protease without being degraded by bacterial defense mechanisms highlights its potent antibacterial activity and the importance of its chemical structure in mediating this effect (Goodreid et al., 2014).

科学研究应用

革兰氏阳性菌感染的治疗

酰基去甲酰肽类抗生素 A 54556A 对革兰氏阳性菌表现出强效抗菌活性。 其通过一种新颖的机制起作用,靶向 ClpP 蛋白酶,而传统抗生素并非针对此靶点 . 这使其特别有效地对抗对其他抗生素产生耐药性的菌株。

针对革兰氏阴性菌的潜力

虽然主要有效对抗革兰氏阳性菌,但 A 54556A 在对抗革兰氏阴性菌方面也展现出希望。 这拓宽了其在治疗更广泛的细菌感染中的潜在应用 .

应对抗生素耐药性

A 54556A 在激活和解除调节 Clp 家族蛋白方面的独特机制,为对抗抗生素耐药性细菌的斗争开辟了新领域。 其能够作用于已对其他抗生素产生耐药性的细菌,是医学研究和治疗策略中的一项重大优势 .

全身感染的临床前开发

在临床前研究中,A 54556A 的类似物在治疗啮齿动物的全身感染方面显示出疗效。 这表明其有潜力发展成为治疗人类严重细菌感染的药物,但需要进一步的临床试验 .

细胞失调的研究

A 54556A 已用于研究,以了解细菌蛋白水解机制的失调。 这项研究对于开发能够在致病菌中诱导类似失调效应的新型抗生素至关重要 .

细菌细胞分裂的研究

涉及 A 54556A 的研究有助于理解细菌细胞分裂。 已发现它能降解细胞分裂蛋白 FtsZ,为细菌生长和复制的分子机制提供了见解 .

新型抗生素类别的开发

作为酰基去甲酰肽类抗生素的先导结构,A 54556A 是开发新一代抗生素的模型化合物。 其结构和作用机制指导了具有类似或增强效果的新型化合物的合成 .

临床应用前景

虽然仍处于临床前阶段,但 A 54556A 在各种研究中取得的令人鼓舞的结果表明其具有潜在的临床应用。 其在不同感染模型中的有效性支持了其作为未来治疗剂的前景 .

未来方向

A 54556A is still in the preclinical development stage . Given its unique mechanism of action and its effectiveness against antibiotic-resistant bacteria, it represents a promising direction for future antibiotic development .

属性

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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